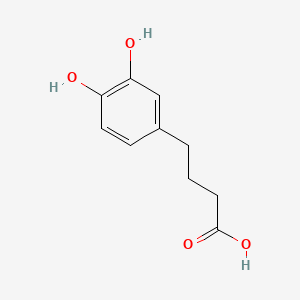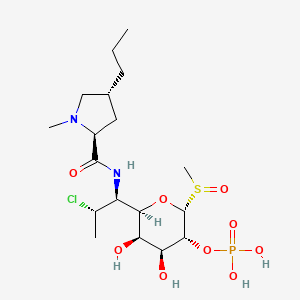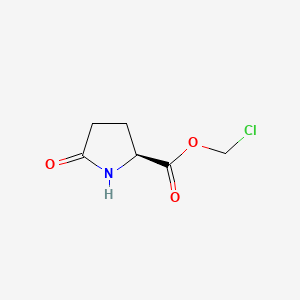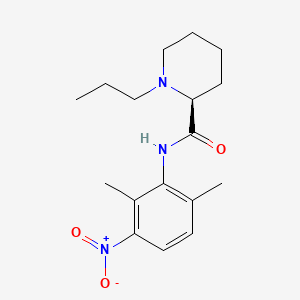
4-(3,4-Dihydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroxyphenyl)butanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to a benzene ring and a butanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits.
Mechanism of Action
Target of Action
The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.
Mode of Action
3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .
Biochemical Pathways
The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .
Result of Action
The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to form this compound .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial cultures. For instance, the use of whole cell cultures of Arthrobacter protophormiae has been reported to convert 4-hydroxyphenylacetic acid to this compound with a yield of 52% .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
4-Hydroxyphenylacetic acid: A precursor in the synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid.
Uniqueness: this compound is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMIBYIGJIUJRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









